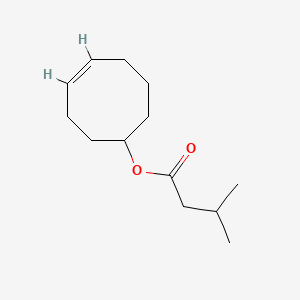

4-Cycloocten-1-yl isovalerate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Cycloocten-1-yl isovalerate is an organic compound with the molecular formula C13H22O2 It is characterized by the presence of a cyclooctene ring and an isovalerate ester group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cycloocten-1-yl isovalerate typically involves the esterification of 4-cycloocten-1-ol with isovaleric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

化学反応の分析

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The strained cyclooctene ring in 4-cycloocten-1-yl isovalerate undergoes rapid IEDDA reactions with tetrazines, a hallmark of trans-cyclooctene (TCO) derivatives. This reaction proceeds via a concerted mechanism, forming stable 4,5-dihydropyridazine products.

Key Findings :

-

Reactivity with Tetrazines :

The reaction between TCO derivatives (e.g., TCO-TTP) and 3,6-diphenyl-1,2,4,5-tetrazine (Tz-ph) exhibits a second-order rate constant k2=27M−1s−1 at ambient temperature (Figure S7, ).

Data Table 1: Comparative Reactivity of Cyclooctene Derivatives

| Cyclooctene Derivative | Tetrazine Partner | k2(M−1s−1) | Reference |

|---|---|---|---|

| trans-Cyclooctene (TCO) | Tz-ph | 27 | |

| cis-Cyclooctene | Tz-ph | 3.8×10−6 |

Acid-Catalyzed Hydrolysis and Transannular Rearrangements

The ester group in this compound is susceptible to acid-catalyzed hydrolysis, yielding 4-cyclooctenol and isovaleric acid. Additionally, the cyclooctene ring undergoes transannular hydride shifts under acidic conditions.

Key Findings :

-

Hydrolysis :

Acidic hydrolysis (e.g., HCl in acetone) cleaves the ester bond, with the rate influenced by steric hindrance from the cyclooctene ring. -

Transannular Hydride Shifts :

Data Table 2: Transannular Hydride Shifts in Cyclooctene Derivatives

| Substrate | Reaction Condition | Major Pathway (%) | Minor Pathway (%) | Reference |

|---|---|---|---|---|

| cis-Cyclooctene oxide | H2SO4, H2O | 1,5-shift (61%) | 1,3-shift (39%) | |

| Cyclooct-3-en-1-ol | HCl, acetone | 1,5-shift (94%) | 1,3-shift (6%) |

Thermal Stability and Isomerization

The trans-cyclooctene configuration in this compound is thermodynamically unstable and isomerizes to the cis form at elevated temperatures.

Key Findings :

-

Thermal Isomerization :

Substituent Effects on Reactivity

科学的研究の応用

Fragrance Industry

One of the primary applications of 4-Cycloocten-1-yl isovalerate is in the fragrance industry. Its pleasant odor profile makes it a valuable ingredient in various perfume formulations.

Case Study: Fragrance Composition

A patent (US10336966B2) highlights the use of this compound in creating fragrance compositions that exhibit enhanced fidelity and longevity. The study demonstrated that compositions containing this compound maintained their scent profile over time better than those without it .

| Composition | Fragrance Modulator | Longevity |

|---|---|---|

| J4 | Isocetyl Alcohol | High |

| L4 | None | Moderate |

This table summarizes the results of a comparative study on fragrance longevity, indicating that formulations with this compound showed improved performance.

Biomedical Research

Emerging research suggests potential biomedical applications for this compound, particularly concerning its effects on biological systems.

Case Study: Hormonal Studies

Research involving valeric acid derivatives, including this compound, has indicated that they may influence hormonal pathways. For instance, studies have shown that certain valerate esters can affect dopamine levels in the brain . This opens avenues for exploring their role in neurobiology and potential therapeutic uses.

Food Industry

The compound may also find applications in the food industry due to its flavoring properties. Its sweet and fruity aroma can enhance food products, particularly in dairy and confectionery items.

Case Study: Flavor Enhancement

Research indicates that esters similar to this compound are used to impart fruity flavors in food products. For example, studies have shown that these compounds can effectively mask undesirable flavors while enhancing overall taste profiles .

作用機序

The mechanism of action of 4-Cycloocten-1-yl isovalerate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active cycloocten-1-ol, which can then interact with various enzymes and receptors in biological systems. The cyclooctene ring may also participate in bioorthogonal reactions, making it useful in chemical biology and medicinal chemistry.

類似化合物との比較

Similar Compounds

Cyclooctene: A simple alkene with a similar ring structure but lacking the ester group.

Isovaleric acid: A carboxylic acid with a similar side chain but without the cyclooctene ring.

Cycloocten-1-ol: The alcohol counterpart of 4-Cycloocten-1-yl isovalerate.

Uniqueness

This compound is unique due to the combination of the cyclooctene ring and the isovalerate ester group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

生物活性

4-Cycloocten-1-yl isovalerate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

- Molecular Formula : C₁₃H₂₄O₂

- Molecular Weight : 212.33 g/mol

- CAS Number : 93964-70-6

Biological Activities

Research has indicated that this compound exhibits various biological activities, which can be categorized into several key areas:

1. Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, related esters have been tested against various bacterial strains, demonstrating significant inhibitory effects on growth .

2. Cytotoxic Effects

In vitro studies have revealed that this compound can induce cytotoxicity in human cancer cell lines. For example, research conducted on lung (A549), colon (HT29), and breast cancer (MCF7) cells showed that this compound could inhibit cell proliferation effectively . The cytotoxicity was quantified using IC50 values, which indicate the concentration required to inhibit cell viability by 50%.

3. Endocrine Disruption Potential

The compound has also been evaluated for its potential as an endocrine disruptor. In vitro estrogen receptor binding assays suggest that it may interact with estrogen receptors, which could lead to hormonal imbalances if exposure occurs at significant levels . This aspect is particularly relevant for assessing environmental risks associated with chemical exposure.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Elkhouly et al. investigated the antimicrobial efficacy of various esters, including this compound, against pathogenic bacteria. The results indicated strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in the development of natural preservatives or therapeutic agents .

Case Study 2: Cytotoxicity in Cancer Research

Another research initiative focused on the cytotoxic effects of this compound on human cancer cell lines. The study highlighted its ability to induce apoptosis through mitochondrial pathways, leading to cell death in targeted cancer cells while sparing normal cells . This selectivity enhances its potential as a chemotherapeutic agent.

Environmental Impact

Given its use in fragrance formulations and potential applications as a repellent for insects (e.g., mosquitoes), understanding the environmental impact of this compound is crucial. Studies suggest that while it may serve beneficial roles in pest control, its persistence in the environment and effects on non-target organisms need further investigation .

特性

CAS番号 |

93964-70-6 |

|---|---|

分子式 |

C13H22O2 |

分子量 |

210.31 g/mol |

IUPAC名 |

[(4Z)-cyclooct-4-en-1-yl] 3-methylbutanoate |

InChI |

InChI=1S/C13H22O2/c1-11(2)10-13(14)15-12-8-6-4-3-5-7-9-12/h3-4,11-12H,5-10H2,1-2H3/b4-3- |

InChIキー |

NOCIMGBKIKPXQV-ARJAWSKDSA-N |

異性体SMILES |

CC(C)CC(=O)OC1CCC/C=C\CC1 |

正規SMILES |

CC(C)CC(=O)OC1CCCC=CCC1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。